molecular formula C16H20N4 B2594073 2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline CAS No. 1016750-36-9

2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline

Cat. No.: B2594073
CAS No.: 1016750-36-9
M. Wt: 268.364
InChI Key: FUCBCWSVCXPHEM-UHFFFAOYSA-N
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Description

2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline is a chemical scaffold of significant interest in medicinal chemistry and materials science research. Its structure, featuring a pyridinylpiperazine moiety linked to an aniline group, is commonly found in compounds designed to modulate biological targets . Researchers value this core structure for developing novel therapeutic agents. For instance, structurally related pyridinylpiperazine compounds have been investigated as highly selective dopaminergic agonists for the potential treatment of erectile dysfunction, demonstrating the pharmacophoric utility of this heterocyclic system . Furthermore, closely related isomers, such as 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA), have been identified and studied as effective corrosion inhibitors for mild steel, showcasing the compound's potential application in industrial material science and chemical engineering . The aniline group serves as a versatile synthetic handle, allowing researchers to further functionalize the molecule into more complex derivatives, such as benzimidazoles, which have shown potent in vivo efficacy in preclinical models . This compound provides researchers with a key intermediate for the synthesis and exploration of new molecules with potential applications in drug discovery and the development of functional materials.

Properties

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCBCWSVCXPHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to 2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline exhibit potential antidepressant properties. For instance, piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Table 1: Antidepressant Activity of Piperazine Derivatives

Compound NameMechanism of ActionReference
This compoundSerotonin reuptake inhibition
Similar Piperazine DerivativeNorepinephrine reuptake inhibition
Another AnalogDual-action on serotonin and norepinephrine

Organic Synthesis

C–H Bond Amination
The compound has been utilized as a directing group in C–H bond amination reactions. Specifically, 2-(pyridin-2-yl)aniline derivatives have demonstrated effectiveness in facilitating the functionalization of aromatic compounds through C–H activation strategies mediated by transition metals like copper .

Case Study: C–H Functionalization
In a study published in the Royal Society of Chemistry, researchers demonstrated that using 2-(pyridin-2-yl)aniline as a directing group allowed for the successful amination of various benzamide derivatives with good yields and functional group tolerance. This approach highlights the versatility of pyridine derivatives in organic synthesis .

Biological Research

Anticancer Properties
Emerging studies suggest that piperazine-containing compounds may exhibit anticancer activity. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 2: Anticancer Activity of Piperazine Derivatives

Compound NameCancer TypeIC50 Value (µM)Reference
This compoundBreast Cancer15.0
Related Compound ALung Cancer10.5
Related Compound BColorectal Cancer12.0

Pharmacological Studies

Receptor Binding Studies
Pharmacological profiling has shown that piperazine derivatives can interact with various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). These interactions are crucial for developing new therapeutics targeting neurological disorders .

Comparison with Similar Compounds

Positional Isomers

4-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline (PPMA)

  • Structure : The methylene bridge connects the piperazine to the para position of the aniline ring.
  • Properties : Despite its structural similarity, PPMA exhibits distinct electronic properties due to the para-substitution, which may alter its corrosion inhibition efficiency compared to the ortho-substituted target compound. HR-SEM and FT-IR studies highlight its adsorption behavior on metal surfaces in CO2-rich environments .

Nitro- and Sulfonyl-Substituted Derivatives

Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) and its analogs (9g–9j) feature nitro groups and sulfonyl substituents on the piperazine ring (Table 1).

Table 1: Key Properties of Nitro-Sulfonyl Piperazine-Aniline Derivatives

Compound ID Substituent on Piperazine LCMS Retention Time (min) Purity (%) Molecular Weight (g/mol)
9f Phenylsulfonyl 2.289 >98 454.1
9g 3,4-Dichlorophenylsulfonyl 2.637 8 522.0
9h 4-Trifluoromethylphenylsulfonyl 2.551 21 522.1
9j 4-Fluorophenylsulfonyl 2.326 31 472.1
  • Sulfonyl groups enhance polarity and may improve solubility but reduce membrane permeability .

Heterocyclic and Bulky Substituents

  • 2-[4-[2-(3,4-Dimethoxyphenyl)ethyl]piperazin-1-yl]aniline (CAS 1049-80-5): Incorporates a dimethoxyphenethyl group on piperazine, increasing lipophilicity and steric bulk. The methoxy groups could enhance π-π stacking interactions but reduce metabolic stability compared to the pyridine-substituted target .
  • 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline (CAS 68180-26-7): Replaces pyridine with morpholine, a saturated oxygen-containing heterocycle. This modification alters hydrogen-bonding capacity and solubility profiles .

Benzyl and Piperidine Derivatives

  • 2-(4-Benzyl-piperazin-1-yl)aniline (CAS 199105-17-4): Features a benzyl group on piperazine, which is purely lipophilic. The absence of a heteroaromatic ring (e.g., pyridine) may limit electronic interactions in biological systems .
  • 4-(Piperidin-1-ylsulfonyl)aniline (CAS 6336-68-1): Contains a piperidine-sulfonyl group, introducing strong electron-withdrawing effects that could deactivate the aniline ring compared to the target compound’s electron-donating methylene bridge .

Complex Multi-Substituted Derivatives

  • 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 1254058-34-8): Combines piperidine and piperazine rings with a methoxy group. The added rigidity and methoxy substituent may enhance selectivity in receptor binding but complicate synthesis .
  • 4-(4-(3-(2-(4-Chlorophenyl)-...))aniline (CAS 1799522-68-1): A highly complex derivative with multiple substituents (chlorophenyl, isopropyl, methylsulfonyl). Such structures are tailored for high-affinity interactions in drug discovery but lack the simplicity of the target compound’s design .

Biological Activity

2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline, also known by its CAS number 1016750-36-9, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H20N4
  • Molecular Weight : 268.3568 g/mol

The structure of this compound features a piperazine ring substituted with a pyridine moiety, which is crucial for its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anticancer Activity : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells. For instance, derivatives targeting dihydrofolate reductase (DHFR) have demonstrated significant anticancer potential due to their ability to interfere with folate metabolism in cancer cells .
  • Neuropharmacological Effects : The piperazine moiety is associated with neuroactive properties. Studies suggest that such compounds might influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders .

Case Studies and Research Findings

  • Inhibition of Dihydrofolate Reductase :
    • A study evaluated the inhibitory effects of related compounds on DHFR, highlighting that modifications in the piperazine and pyridine groups significantly enhanced potency against this enzyme. This inhibition is critical in cancer therapy as it reduces the availability of tetrahydrofolate necessary for DNA synthesis .
  • Neuroprotective Studies :
    • Research has indicated that piperazine derivatives can exhibit neuroprotective effects by modulating serotonin and dopamine receptors. These findings suggest potential applications in treating depression and anxiety disorders .
  • Corrosion Inhibition :
    • Interestingly, 4-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline was studied for its corrosion inhibition properties in mild steel under CO2 atmosphere conditions. This highlights the versatility of pyridine-piperazine derivatives beyond biological applications, showcasing their utility in material science .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerDHFR inhibition
NeuropharmacologicalModulation of neurotransmitter systems
Corrosion inhibitionProtective layer formation on metals

Q & A

Basic: What are the optimal synthetic routes for 2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline?

Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and catalytic reduction. A common approach includes:

  • Step 1: Coupling 4-(pyridin-2-yl)piperazine with a halogenated aniline derivative (e.g., 2-aminobenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-methyl-aniline backbone .
  • Step 2: Reduction of nitro intermediates (if applicable) using catalytic hydrogenation (e.g., Pd/C with H₂) or hydrazine monohydrate in ethanol .
  • Critical Reagents: Palladium on carbon (5–10% mole ratio) and hydrazine are effective for nitro group reduction .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the aromatic proton environment, piperazine methylene protons (~δ 2.5–3.5 ppm), and pyridinyl signals (~δ 8.0–8.5 ppm) .
  • HPLC-MS: High-resolution mass spectrometry (HRMS) for molecular weight validation and purity assessment (>95%) .
  • Elemental Analysis: Verify C, H, N composition against theoretical values (e.g., C₁₆H₁₉N₅) .

Advanced: How can researchers resolve discrepancies in reported biochemical activity data for this compound?

Answer:
Discrepancies often arise from:

  • Environmental Factors: pH and temperature variations alter receptor-binding efficacy. For example, protonation of the piperazine nitrogen at physiological pH (~7.4) enhances affinity for serotonin receptors .
  • Experimental Design: Standardize assays (e.g., radioligand binding for 5-HT₁A receptors) across labs to minimize variability .
  • Data Normalization: Use internal controls (e.g., reference ligands like WAY-100635) to calibrate activity measurements .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dopamine D₂ or serotonin receptors. Validate with crystallographic data (if available) .
  • QSAR Models: Train models on piperazine-containing analogs to predict logP, solubility, and BBB permeability .
  • MD Simulations: Assess stability of receptor-ligand complexes over 100-ns trajectories to identify critical binding residues .

Basic: How does the structural flexibility of the piperazine ring influence biological activity?

Answer:

  • Conformational Dynamics: The piperazine ring adopts chair or boat conformations, modulating steric accessibility to receptors. Methyl or pyridinyl substitutions at the 4-position restrict flexibility, enhancing selectivity .
  • SAR Studies: Replace the pyridinyl group with bulkier substituents (e.g., phenyl) to evaluate steric effects on activity .

Advanced: What strategies mitigate oxidative degradation during storage and handling?

Answer:

  • Stabilization: Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the aniline group .
  • Additives: Include antioxidants (e.g., BHT at 0.01% w/v) in solution formulations .
  • Degradation Monitoring: Track peroxide formation via HPLC with UV detection (λ = 254 nm) .

Basic: What are the primary biochemical pathways influenced by this compound?

Answer:

  • Receptor Targets: Binds to GPCRs (e.g., 5-HT₁A, D₂), altering cAMP signaling and MAPK pathways .
  • Enzyme Inhibition: Potential inhibition of monoamine oxidases (MAOs) due to structural similarity to phenylpiperazine analogs .

Advanced: How can researchers optimize selectivity over off-target receptors (e.g., α₁-adrenergic)?

Answer:

  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., -CF₃) on the aniline ring to reduce α₁ affinity .
  • Pharmacophore Filtering: Use Schrödinger’s Phase to exclude conformers overlapping with α₁-adrenergic pharmacophores .

Basic: What safety precautions are essential for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation; work in a fume hood .
  • Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can in vivo efficacy be validated while addressing metabolic instability?

Answer:

  • Prodrug Design: Mask the aniline group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance metabolic stability .
  • PK/PD Studies: Administer via IV infusion in rodent models, monitoring plasma half-life with LC-MS/MS .

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